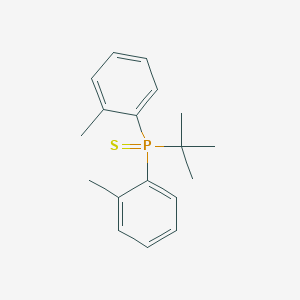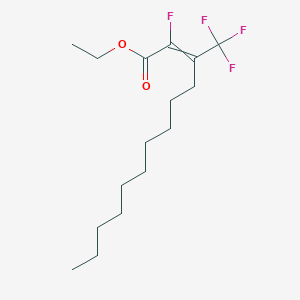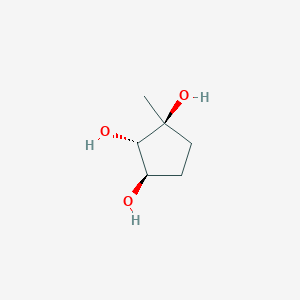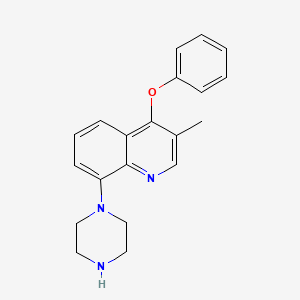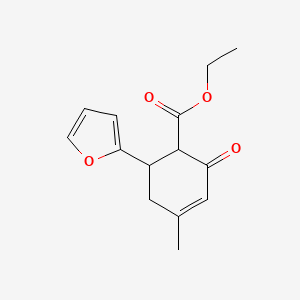
1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure suggests potential reactivity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylhydrazine and 5-bromopentyl bromide.
Condensation Reaction: The 4-chlorophenylhydrazine is reacted with an appropriate ketone or aldehyde to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a strong acid or base to form the indole ring.
Alkylation: The indole is then alkylated with 5-bromopentyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce an indole-2-carboxylic acid.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1-(5-Bromopentyl)-2-phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(5-Chloropentyl)-2-(4-chlorophenyl)-1H-indole: Substitution of bromine with chlorine, potentially altering its chemical properties.
1-(5-Bromopentyl)-2-(4-methylphenyl)-1H-indole: Substitution of chlorine with a methyl group, which may influence its steric and electronic properties.
Uniqueness
1-(5-Bromopentyl)-2-(4-chlorophenyl)-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can significantly impact its chemical reactivity and biological activity. This dual halogenation may offer advantages in terms of selectivity and potency in various applications.
属性
CAS 编号 |
917947-56-9 |
|---|---|
分子式 |
C19H19BrClN |
分子量 |
376.7 g/mol |
IUPAC 名称 |
1-(5-bromopentyl)-2-(4-chlorophenyl)indole |
InChI |
InChI=1S/C19H19BrClN/c20-12-4-1-5-13-22-18-7-3-2-6-16(18)14-19(22)15-8-10-17(21)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |
InChI 键 |
WMMSEPOJIHYSIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


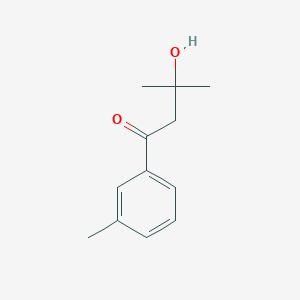
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
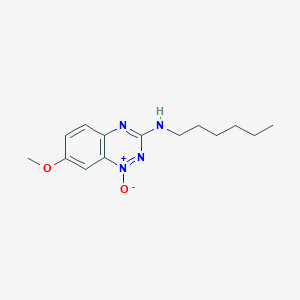
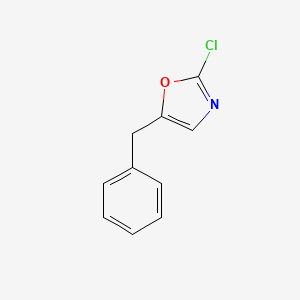

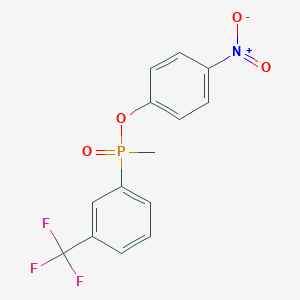
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
